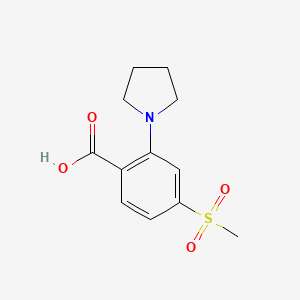

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

Descripción

Propiedades

IUPAC Name |

4-methylsulfonyl-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(16,17)9-4-5-10(12(14)15)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDBUSOKXGSVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719855 | |

| Record name | 4-(Methanesulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-17-1 | |

| Record name | 4-(Methylsulfonyl)-2-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methanesulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its unique structural combination of a benzoic acid moiety, a potent electron-withdrawing methylsulfonyl group, and a nucleophilic pyrrolidine ring makes it a versatile scaffold for targeting a range of biological entities. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies.

Core Synthetic Strategies

The synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid predominantly proceeds through a multi-step sequence, commencing with commercially available starting materials. The two most viable and commonly referenced pathways involve the preparation of a key intermediate, either a 2-halo- or 2-nitro-substituted 4-(methylsulfonyl)benzoic acid, followed by a nucleophilic aromatic substitution (SNAr) with pyrrolidine.

The choice between these routes often depends on the availability and cost of the starting materials, as well as considerations of reaction efficiency, scalability, and safety. This guide will detail both approaches.

Synthetic Route 1: Via 2-Chloro-4-(methylsulfonyl)benzoic Acid

This pathway is a robust and frequently employed method for the synthesis of the target compound. It involves three main stages:

-

Chlorination of 4-Methylsulfonyltoluene: The synthesis begins with the chlorination of 4-methylsulfonyltoluene.

-

Oxidation to the Benzoic Acid: The resulting 2-chloro-4-methylsulfonyltoluene is then oxidized to form the corresponding benzoic acid.

-

Nucleophilic Aromatic Substitution: The final step is the displacement of the chloro group with pyrrolidine.

Diagram of Synthetic Route 1

Caption: Synthetic pathway via the 2-chloro intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene

This reaction proceeds via an electrophilic aromatic substitution.

-

Materials: 4-methylsulfonyltoluene, dichloromethane (or carbon tetrachloride), iron powder, iodine, and chlorine gas.

-

Procedure:

-

To a stirred suspension of 4-methylsulfonyltoluene, a low-polarity solvent (e.g., dichloromethane), iron powder, and a catalytic amount of iodine in a suitable reactor, chlorine gas is bubbled through the mixture.

-

The reaction temperature is maintained between 85-95 °C.

-

The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.

-

Upon completion, the reaction mixture is cooled, and water is added. The mixture is stirred and then filtered to remove the catalyst.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

Step 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

The oxidation of the methyl group to a carboxylic acid is a critical step. Due to the presence of electron-withdrawing groups on the aromatic ring, this oxidation requires relatively harsh conditions.

-

Materials: 2-Chloro-4-methylsulfonyltoluene, nitric acid.

-

Procedure:

-

2-Chloro-4-methylsulfonyltoluene is reacted with nitric acid at an elevated temperature, typically between 175-195 °C.

-

The reaction is carried out in a pressure-resistant reactor due to the generation of gaseous byproducts.

-

After the reaction is complete, the mixture is cooled, and the solid product is isolated by filtration.

-

The crude product is washed with water to remove residual nitric acid and then dried. Further purification can be achieved by recrystallization.

-

Step 3: Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

The final step involves a nucleophilic aromatic substitution, where pyrrolidine displaces the chloride ion. This reaction is often facilitated by a base to neutralize the HCl generated.

-

Materials: 2-Chloro-4-(methylsulfonyl)benzoic acid, pyrrolidine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMSO or DMF).

-

Procedure:

-

A mixture of 2-chloro-4-(methylsulfonyl)benzoic acid, an excess of pyrrolidine, and a base such as potassium carbonate is heated in a high-boiling polar aprotic solvent like DMSO.

-

The reaction temperature is typically maintained in the range of 100-150 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 4-(methylsulfonyl)-2-pyrrolidinobenzoic acid.

-

Synthetic Route 2: Via 2-Nitro-4-(methylsulfonyl)benzoic Acid

An alternative and equally viable route proceeds through a 2-nitro intermediate. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic substitution.

-

Nitration of 4-(Methylsulfonyl)toluene: The synthesis commences with the nitration of 4-methylsulfonyltoluene.

-

Oxidation to the Benzoic Acid: The resulting 2-nitro-4-methylsulfonyltoluene is then oxidized.

-

Nucleophilic Aromatic Substitution: The nitro group is subsequently displaced by pyrrolidine.

Diagram of Synthetic Route 2

Caption: Synthetic pathway via the 2-nitro intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-methylsulfonyltoluene

This is a standard electrophilic aromatic substitution reaction.

-

Materials: 4-Methylsulfonyltoluene, sulfuric acid, and nitric acid.

-

Procedure:

-

4-Methylsulfonyltoluene is dissolved in concentrated sulfuric acid.

-

A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-10 °C) to control the exothermicity of the reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing it to slowly warm to room temperature.

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.

-

The solid is collected by filtration, washed thoroughly with water until neutral, and then dried.

-

Step 2: Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid

Similar to the chloro-analog, the oxidation of the methyl group requires potent oxidizing agents.

-

Materials: 2-Nitro-4-methylsulfonyltoluene, an oxidizing agent (e.g., hydrogen peroxide in sulfuric acid with a catalyst, or nitric acid), and a catalyst (e.g., vanadium pentoxide or CuO/Al2O3).

-

Procedure (using H₂O₂/H₂SO₄):

-

2-Nitro-4-methylsulfonyltoluene is added to concentrated sulfuric acid in a reaction vessel.

-

A catalyst, such as CuO/Al₂O₃, is added to the mixture with stirring.

-

Hydrogen peroxide (e.g., 30-45% aqueous solution) is then added dropwise, maintaining the reaction temperature at around 60-75 °C.

-

The mixture is stirred at this temperature for several hours until the reaction is complete (monitored by HPLC).

-

The reaction mixture is cooled and then poured into ice water to precipitate the product.

-

The solid 2-nitro-4-(methylsulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried.

-

Step 3: Synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid

The nitro group at the 2-position is an excellent leaving group in nucleophilic aromatic substitution reactions.

-

Materials: 2-Nitro-4-(methylsulfonyl)benzoic acid, pyrrolidine, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMSO).

-

Procedure:

-

A mixture of 2-nitro-4-(methylsulfonyl)benzoic acid, an excess of pyrrolidine, and a base like potassium carbonate is heated in DMSO.

-

The reaction is typically conducted at a temperature between 80-120 °C.

-

The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

-

Once the reaction is complete, the mixture is cooled and worked up in a similar manner to the chloro-analog: pouring into water, followed by acidification to precipitate the final product.

-

The product is collected by filtration, washed, and dried.

-

Alternative Amination Methodologies

While direct nucleophilic aromatic substitution is the most straightforward approach, other modern cross-coupling reactions can also be employed for the C-N bond formation, particularly if the direct SNAr proves to be low-yielding or requires overly harsh conditions.

-

Ullmann Condensation: This copper-catalyzed reaction can be used to couple an aryl halide (like 2-chloro-4-(methylsulfonyl)benzoic acid) with an amine (pyrrolidine). This method often requires high temperatures but can be effective for less reactive substrates. Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling at lower temperatures.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It is compatible with a wide range of functional groups and generally proceeds under milder conditions than the Ullmann condensation. This would involve reacting 2-chloro- or 2-bromo-4-(methylsulfonyl)benzoic acid with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Data Summary

| Parameter | Synthetic Route 1 (via 2-Chloro intermediate) | Synthetic Route 2 (via 2-Nitro intermediate) |

| Starting Material | 4-Methylsulfonyltoluene | 4-Methylsulfonyltoluene |

| Key Intermediate | 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Nitro-4-(methylsulfonyl)benzoic acid |

| Advantages | Generally good yields for the amination step. Avoids the use of highly toxic nitro compounds in the final step. | The nitro group is a very effective activating group for SNAr. |

| Disadvantages | Chlorination can sometimes lead to isomeric impurities. Oxidation of the chloro-substituted toluene can be challenging. | Nitration can produce isomeric byproducts. The nitro-intermediate may be more energetic and require careful handling. |

| Typical Reagents | Cl₂, Fe/I₂; HNO₃; Pyrrolidine, K₂CO₃ | HNO₃, H₂SO₄; H₂O₂, H₂SO₄, catalyst; Pyrrolidine, K₂CO₃ |

Conclusion

The synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a well-established process in organic synthesis, with two primary and reliable routes available. The choice between the 2-chloro and 2-nitro intermediates will depend on the specific capabilities and priorities of the laboratory, including cost, safety, and desired purity. For large-scale synthesis, optimization of reaction conditions for the oxidation and amination steps is crucial for maximizing yield and minimizing byproducts. The alternative methodologies of Ullmann and Buchwald-Hartwig amination provide valuable options for challenging substrates or for syntheses where milder conditions are paramount. This guide provides a solid foundation for any researcher or drug development professional looking to synthesize this important chemical entity.

References

-

Ullmann condensation. In Wikipedia; 2023. [Link]

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

- Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3559-3562.

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

- Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66.

- Gao, Y., & Wang, J. (2009). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o936.

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. Retrieved from [Link]

- Sun, T., & Shaughnessy, K. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Amination of Aryl Halides with an Inexpensive and Readily Available Ligand. Journal of the American Chemical Society, 124(50), 14844–14845.

- Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.

- ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

- MDPI. (2019). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.

- Justia Patents. (2021). Process for synthesis of mesotrione.

- Semantic Scholar. (2009). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid.

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

An In-depth Technical Guide to the Chemical Properties of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid and Its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, potential synthetic routes, and prospective biological activities of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this guide employs a comparative approach, leveraging detailed data from its close structural analogues: 4-(Methylsulfonyl)-2-nitrobenzoic acid , 4-(Methylsulfonyl)benzoic acid , and 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid . By examining the physicochemical properties, synthesis, and biological context of these related compounds, we can infer and project the characteristics of the target molecule. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, process development, and pharmacology, enabling them to make informed decisions in their research and development endeavors.

Introduction and Rationale

The substituted benzoic acid scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The introduction of a methylsulfonyl group at the 4-position and a pyrrolidine moiety at the 2-position of the benzoic acid ring creates a molecule with a unique combination of electronic and steric features. The electron-withdrawing nature of the sulfonyl group, coupled with the basic and nucleophilic character of the pyrrolidine ring, suggests a rich potential for biological activity and diverse chemical transformations.

Given the nascent state of research into 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, this guide is structured to build a predictive understanding from a foundation of established knowledge. By dissecting the properties of its precursors and isomers, we can illuminate the path for future investigation into this promising compound.

Comparative Physicochemical Properties

A molecule's physical and chemical properties are fundamental to its behavior in both chemical reactions and biological systems. The following table summarizes the known properties of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid's key analogues. These values provide a baseline for predicting the characteristics of the target compound.

| Property | 4-(Methylsulfonyl)-2-nitrobenzoic acid | 4-(Methylsulfonyl)benzoic acid | 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid | Predicted: 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid |

| CAS Number | 110964-79-9[3] | 4052-30-6[4] | 1000018-48-3 | Not Available |

| Molecular Formula | C₈H₇NO₆S[3] | C₈H₈O₄S[4] | C₁₂H₁₅NO₄S | C₁₂H₁₅NO₄S |

| Molecular Weight | 245.21 g/mol [3] | 200.21 g/mol [4] | 269.32 g/mol | 269.32 g/mol |

| Appearance | Pale yellow crystalline powder[5] | White to off-white crystalline solid[6] | Solid (predicted) | Solid (predicted) |

| Melting Point | 211-212 °C[5] | 268-271 °C[7] | Not Available | Likely between 180-220 °C |

| Solubility | Slightly soluble in DMSO and Methanol[5] | Soluble in polar solvents like water and methanol[6] | Soluble in polar organic solvents (predicted) | Soluble in polar organic solvents (predicted) |

| pKa | 1.51 (Predicted)[5] | 3.48 (in water)[8] | Not Available | Likely between 2.5-4.0 |

Insight and Causality:

-

Melting Point: The high melting points of the analogues are indicative of strong intermolecular forces, likely hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the sulfonyl group. The substitution of the nitro group with the more flexible pyrrolidine ring is predicted to slightly lower the melting point due to a disruption in crystal lattice packing.

-

Solubility: The presence of the polar methylsulfonyl and carboxylic acid groups generally confers solubility in polar solvents. The addition of the pyrrolidine ring, which can be protonated, is expected to enhance aqueous solubility, particularly at lower pH.

-

pKa: The electron-withdrawing nitro group in 4-(methylsulfonyl)-2-nitrobenzoic acid significantly increases the acidity of the carboxylic acid (lower pKa). Replacing the nitro group with the electron-donating (by resonance) pyrrolidine ring is expected to decrease the acidity, resulting in a higher pKa compared to the nitro analogue, but likely still more acidic than a simple alkyl-substituted benzoic acid due to the influence of the sulfonyl group.

Synthesis and Methodologies

A plausible and efficient synthesis of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid can be designed based on established organic chemistry transformations. The most logical approach involves a two-step process starting from the commercially available 4-(methylsulfonyl)-2-nitrobenzoic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Reduction of the Nitro Group

The initial and critical step is the selective reduction of the nitro group to an amine, yielding 4-(methylsulfonyl)-2-aminobenzoic acid. This transformation is well-documented for nitrobenzoic acids.[9]

Experimental Protocol: Catalytic Hydrogenation

-

Preparation: In a suitable hydrogenation vessel, dissolve 1.0 equivalent of 4-(methylsulfonyl)-2-nitrobenzoic acid in a polar protic solvent such as ethanol or methanol.

-

Catalyst Addition: To this solution, add a catalytic amount (5-10 mol%) of 10% Palladium on carbon (Pd/C).

-

Reaction Setup: Seal the vessel and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel (typically via a balloon or a Parr shaker apparatus at 1-4 atm).

-

Execution: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel again with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(methylsulfonyl)-2-aminobenzoic acid, which can be used in the next step with or without further purification.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

-

Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Inert Atmosphere: The initial purging with an inert gas is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

Step 2: Formation of the Pyrrolidine Ring

The second step involves the formation of the pyrrolidine ring via a double N-alkylation of the newly formed amino group with a suitable four-carbon electrophile, such as 1,4-dibromobutane.

Experimental Protocol: Ring Formation

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-(methylsulfonyl)-2-aminobenzoic acid in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add at least 2.2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. The base is crucial for deprotonating the amine and the carboxylic acid.

-

Reagent Addition: Add 1.1 equivalents of 1,4-dibromobutane to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent solvent for this type of nucleophilic substitution reaction as it can dissolve the reactants and is stable at elevated temperatures.

-

Base: A base is required to deprotonate the amine, making it a more potent nucleophile. Using more than two equivalents ensures that both the amine and the carboxylic acid are deprotonated, preventing unwanted side reactions.

-

Reagent: 1,4-dibromobutane is the ideal reagent to form the five-membered pyrrolidine ring through a double alkylation reaction.

Potential Biological Activity and Applications

While no specific biological data exists for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid, the activities of its structural components and related molecules provide a strong basis for predicting its potential therapeutic applications.

Caption: Predicted biological activities based on structural moieties.

-

Anti-inflammatory and Analgesic Potential: Many derivatives of 2-aminobenzoic acid (anthranilic acid) are known to possess anti-inflammatory and analgesic properties.[10] The core benzoic acid structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: Substituted benzoic acids have been investigated as anticancer agents. Some derivatives have been shown to inhibit histone deacetylases (HDAC), which is a promising target in cancer therapy.[6] Additionally, various pyrrolidine-containing compounds have demonstrated significant anticancer activity against a range of cell lines.

-

Antimicrobial Properties: The pyrrolidine ring is a key structural feature in many natural and synthetic compounds with antimicrobial activity. It is plausible that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid could exhibit activity against various bacterial or fungal strains.

-

Central Nervous System (CNS) Activity: Certain pyrrolidone derivatives have been shown to possess nootropic (cognitive-enhancing) and anxiolytic (anti-anxiety) effects.[10]

Safety and Handling

Detailed safety information for 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is not available. However, based on its analogues, the following precautions should be taken:

-

4-(Methylsulfonyl)-2-nitrobenzoic acid: May cause an allergic skin reaction and serious eye irritation.[11]

-

4-(Methylsulfonyl)benzoic acid: May be harmful if swallowed and causes serious eye irritation.[8]

It is prudent to handle 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid with the standard safety protocols for novel chemical entities. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid represents a molecule of significant interest for further research and development. While direct experimental data is scarce, a comprehensive analysis of its structural analogues provides a robust predictive framework for its chemical properties, a logical synthetic strategy, and a range of potential biological applications. The proposed two-step synthesis from 4-(methylsulfonyl)-2-nitrobenzoic acid is both feasible and scalable, offering a clear path for obtaining this compound for further investigation. Its unique combination of a substituted benzoic acid and a pyrrolidine ring suggests that it could be a valuable scaffold in the discovery of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. This guide serves as a catalyst for such explorations, providing the necessary foundational knowledge for scientists to unlock the potential of this intriguing molecule.

References

-

Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS ONE, 11(4), e0152800. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. [Link]

-

PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. [Link]

- Google Patents. (n.d.). Reduction of nitrobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. [Link]

-

PubMed. (2001). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

-

Chemsrc. (n.d.). 4-Methylsulfonyl benzoic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylsulfonyl benzoic acid | CAS#:4052-30-6 | Chemsrc [chemsrc.com]

- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid" CAS number 1197193-17-1

An In-Depth Technical Guide to the Characterization of a Novel Chemical Entity: A Case Study of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (CAS 1197193-17-1)

Executive Summary

The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is a rigorous, multi-stage process demanding a systematic and evidence-based approach. This guide provides a comprehensive framework for the initial characterization of an NCE, using the specific molecule 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (CAS No. 1197193-17-1) as a structural archetype. Due to the limited publicly available data on this specific compound, this document serves as an expert-led roadmap, detailing the essential workflows and methodologies that a research or drug development professional would employ to elucidate its properties and potential. We will cover the critical phases of characterization: physicochemical profiling and synthesis, initial pharmacological screening, and foundational mechanism of action (MoA) studies. Each section is grounded in established scientific principles, providing detailed, actionable protocols and explaining the causal logic behind experimental choices to ensure a self-validating and trustworthy investigation.

Part 1: Physicochemical Profiling and Synthetic Strategy

Before any biological evaluation can commence, a thorough understanding of the molecule's physical and chemical properties is paramount. These characteristics dictate its behavior in biological systems, inform formulation strategies, and guide synthetic optimization.

Structural and Physicochemical Analysis

The structure of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid combines three key functional groups: a benzoic acid, a pyrrolidine ring, and a methylsulfonyl group.

-

Benzoic Acid: This moiety provides an acidic handle (pKa ~4-5), making the molecule ionizable at physiological pH. This can influence solubility, cell permeability, and potential interactions with target proteins through salt bridges or hydrogen bonding.

-

Pyrrolidine Ring: This saturated heterocycle, attached at the 2-position, introduces a non-planar, aliphatic character, potentially enhancing binding to hydrophobic pockets and influencing the overall conformation.

-

Methylsulfonyl Group: This is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence can significantly impact the acidity of the benzoic acid, modulate the molecule's electronic profile, and improve metabolic stability and solubility.

Based on this structure, we can predict key physicochemical properties using standard computational models.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 269.31 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |

| AlogP | 1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, suitable for cell permeability. |

| pKa (Acidic) | 3.8 - 4.2 | Suggests the molecule will be predominantly ionized at physiological pH 7.4. |

| Hydrogen Bond Donors | 1 (from COOH) | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 (2 from SO₂, 2 from COOH) | Enhances solubility and provides key points for molecular recognition. |

| Polar Surface Area | 84.9 Ų | Within the desirable range for oral bioavailability (<140 Ų). |

Proposed Retrosynthetic Pathway

A plausible synthesis is essential for producing sufficient material for testing and for future analog development. A common and effective approach for this scaffold would involve a nucleophilic aromatic substitution (SNAAr) reaction.

Caption: A typical in vitro screening cascade workflow.

Protocol: Primary Biochemical Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a purified enzyme (Enzyme-X). This protocol is based on a generic fluorescence polarization (FP) assay.

Principle: An FP-based assay measures the binding of a fluorescently labeled tracer

Introduction: The Ubiquitous Nature and Therapeutic Promise of the Pyrrolidine Scaffold

An In-depth Technical Guide to the Biological Activity of Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the realm of medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products, including many alkaloids, and its integration into the structures of numerous FDA-approved drugs underscore its significance as a "privileged scaffold".[4][5] This guide will provide a comprehensive technical overview of the diverse biological activities exhibited by pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. We will explore how the unique physicochemical properties of the pyrrolidine moiety contribute to its success in modulating biological targets across a spectrum of diseases, from infectious agents and cancer to neurological disorders and metabolic conditions.

Part 1: The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The remarkable versatility of the pyrrolidine scaffold stems from its inherent structural and chemical properties, which can be strategically exploited to optimize the pharmacological profile of a drug candidate.

Physicochemical Properties and Pharmacokinetic Profile

The pyrrolidine motif often imparts favorable physicochemical characteristics to a molecule, enhancing its drug-like properties.[6]

-

Enhanced Aqueous Solubility: The presence of the nitrogen atom can increase the polarity and hydrogen bonding capacity of a molecule, often leading to improved aqueous solubility, a critical factor for drug absorption and distribution.

-

Hydrogen Bond Donor/Acceptor Capabilities: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted or monosubstituted pyrrolidines) can serve as a hydrogen bond donor. These interactions are crucial for binding to biological targets such as proteins and enzymes.

-

Three-Dimensional Structure and Pharmacophore Exploration: As a saturated, non-planar ring, pyrrolidine provides a three-dimensional scaffold that allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings. This "pseudorotation" of the ring enables substituents to be positioned in precise spatial orientations for optimal target engagement.[1][2][3]

-

Improving Potency, Selectivity, and Pharmacokinetics: The incorporation of a pyrrolidine ring can significantly influence a drug's potency, selectivity, and pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Bioactive Pyrrolidine Derivatives

The synthesis of structurally diverse and stereochemically defined pyrrolidine derivatives is a dynamic area of chemical research. Several powerful synthetic strategies have been developed to access these valuable compounds.

-

Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, methods for the stereoselective synthesis of pyrrolidines are of paramount importance. These methods often start from chiral precursors or employ chiral catalysts to control the formation of specific stereoisomers.[7]

-

Multicomponent Reactions (MCRs): MCRs have emerged as efficient tools for the rapid generation of complex pyrrolidine-containing molecules from simple starting materials in a single step, which is highly advantageous for creating chemical libraries for biological screening.[8]

-

1,3-Dipolar Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a classic and highly effective method for constructing the pyrrolidine ring with a high degree of regio- and stereocontrol.[8]

-

Transition Metal-Catalyzed Cyclizations: Methodologies involving transition metals like palladium and zinc have been developed for the efficient cyclization of acyclic precursors to form highly functionalized pyrrolidines and pyrrolidinones.[9]

Below is a generalized workflow for the synthesis and biological evaluation of pyrrolidine derivatives.

Part 2: Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, making them valuable scaffolds for the development of therapeutics for a wide range of diseases.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrrolidine derivatives have emerged as a promising class of compounds with diverse mechanisms of action.[10]

-

Mechanisms of Action: Pyrrolidine-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[1] They can also induce cell cycle arrest and apoptosis in cancer cells.[11]

-

Structure-Activity Relationship (SAR): The anticancer activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. For example, spiro[pyrrolidine-3,3′-oxindoles] have shown potent anti-breast cancer activity.[1] The incorporation of moieties like thiazole, coumarin, and metal complexes has also been shown to enhance anticancer potency.[10]

Table 1: Examples of Anticancer Pyrrolidine Derivatives

| Compound Class | Target(s) | Example Compound | Activity (IC50) | Cancer Cell Line(s) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | HDAC2, PHB2 | Not specified | Not specified | Breast Cancer | [1] |

| Thiophen-containing Pyrrolidines | Not specified | 37e | 17 µM, 19 µM | MCF-7, HeLa | [1] |

| Pyrrolidine-Thiazole-Copper(II) Complexes | Not specified | 37a | 0.99 ± 0.09 µM | SW480 | [12] |

| Spiropyrrolidine-Thiazolo-Oxindoles | Not specified | 43b | 0.80 ± 0.10 µg/mL | HepG2 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrrolidine derivatives on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives and a positive control (e.g., doxorubicin) in the growth medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition

Beyond their roles in specific disease pathways, pyrrolidine derivatives are also known to inhibit a variety of enzymes, highlighting their potential as therapeutic agents for metabolic and other disorders.

-

Mechanism of Action: The inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, can help regulate postprandial blood glucose levels, making this a valuable strategy for managing type 2 diabetes. [13]Polyhydroxylated pyrrolidines, also known as aza-sugars, are effective inhibitors of these enzymes as they mimic the transition state of carbohydrate processing. [1]* Structure-Activity Relationship (SAR): The inhibitory potency of these derivatives is influenced by the stereochemistry and substitution pattern of the hydroxyl groups on the pyrrolidine ring. [13] Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG).

-

Incubation: Mix the test pyrrolidine derivative with the α-glucosidase solution and incubate at 37°C.

-

Reaction Initiation: Add the p-NPG substrate to start the enzymatic reaction and incubate further.

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at a specific wavelength.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Pyrrolidine derivatives have also been shown to inhibit other clinically relevant enzymes, including:

-

Dipeptidyl Peptidase-IV (DPP-IV): Inhibition of DPP-IV is another therapeutic approach for type 2 diabetes. Certain pyrrolidine sulfonamide derivatives have demonstrated potent DPP-IV inhibitory activity. [12]* Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. Some pyrrolidine-based compounds have shown promising AChE inhibitory effects. [12]

Part 3: Challenges and Future Perspectives

While the pyrrolidine scaffold offers immense therapeutic potential, it is not without its challenges.

Potential Liabilities

A potential concern with some pyrrolidine-containing drugs is their bioactivation to reactive iminium ions and aminoaldehydes. These metabolites have the potential for genotoxicity and mutagenicity. [6]Therefore, careful evaluation of the metabolic profile and potential for reactive metabolite formation is crucial during the drug development process.

Future Directions

The field of pyrrolidine-based drug discovery continues to evolve, with several exciting avenues for future research:

-

Design of Novel Derivatives with Improved Safety Profiles: A key focus will be the rational design of new pyrrolidine analogs that minimize the potential for bioactivation to reactive metabolites while retaining or enhancing their desired biological activity.

-

Exploration of New Therapeutic Targets: The versatility of the pyrrolidine scaffold suggests that it can be adapted to target a wider range of biological molecules. High-throughput screening and computational methods will be instrumental in identifying novel targets for pyrrolidine-based inhibitors.

-

Advancements in Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will continue to be a priority, enabling the creation of more diverse and complex pyrrolidine libraries for drug discovery.

Conclusion

The pyrrolidine ring is a truly privileged scaffold in medicinal chemistry, offering a unique combination of favorable physicochemical properties and synthetic accessibility. Its presence in a wide array of biologically active molecules, from natural products to marketed drugs, is a testament to its versatility. The diverse range of biological activities exhibited by pyrrolidine derivatives, including anticancer, antimicrobial, neuroprotective, and enzyme inhibitory effects, ensures that this remarkable heterocycle will remain a central focus of drug discovery and development efforts for the foreseeable future. As our understanding of disease biology deepens and synthetic methodologies advance, the potential for discovering novel and effective pyrrolidine-based therapeutics will only continue to grow.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed. Available at: [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones - CORDIS. Available at: [Link]

-

Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - NIH. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. Available at: [Link]

-

Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review - Taylor & Francis Online. Available at: [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC - NIH. Available at: [Link]

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available at: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. Available at: [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. Available at: [Link]

-

Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis. Available at: [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed. Available at: [Link]

-

Pyrrolidone derivatives - PubMed. Available at: [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed. Available at: [Link]

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities - JOCPR. Available at: [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available at: [Link]

-

Bioactive compounds containing pyrrolidine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. Available at: [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF - ResearchGate. Available at: [Link]

-

SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NEW PYRROLIDINE DERIVATIVES - Europub. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

-

Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening | ACS Omega. Available at: [Link]

-

Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed. Available at: [Link]

-

Examples of pyrrolidine based pharmaceutical agents - ResearchGate. Available at: [Link]

-

Pyrrolidine-based marketed drugs. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. Available at: [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. Available at: [Link]

-

Pyrrolizidine alkaloid - Wikipedia. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Available at: [Link]

-

Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 7. mdpi.com [mdpi.com]

- 8. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cordis.europa.eu [cordis.europa.eu]

- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid: A Proposed Research Framework

Abstract

This technical guide addresses the mechanism of action for the novel compound, 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. Currently, there is a notable absence of published data elucidating the specific biological targets and molecular pathways modulated by this molecule. Drawing from established structure-activity relationships of analogous compounds, particularly those containing pyrrolidine and sulfonyl moieties, we hypothesize a potential mechanism centered on the inhibition of Matrix Metalloproteinases (MMPs). This document provides a comprehensive, technically detailed framework for researchers and drug development professionals to systematically investigate this hypothesis. We present a multi-phase research plan, from initial biochemical screening to in vivo validation, complete with detailed experimental protocols and data interpretation strategies, to rigorously characterize the pharmacological profile of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Introduction: The Knowledge Gap and a Structurally-Informed Hypothesis

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a small molecule whose biological activity remains uncharacterized in peer-reviewed literature. However, its chemical architecture provides valuable clues to its potential pharmacological role. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and is recognized as an excellent framework for the design of Matrix Metalloproteinase (MMP) inhibitors[1][2]. Furthermore, the incorporation of a sulfonyl group is a common feature in many potent MMP inhibitors, contributing to their binding affinity and selectivity[3].

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM)[4]. Under pathological conditions such as cancer, arthritis, and cardiovascular diseases, the overexpression of MMPs leads to excessive tissue degradation, facilitating processes like tumor invasion, metastasis, and angiogenesis[5][6]. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research[7][8].

Based on these structural precedents, we propose the primary hypothesis that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid functions as an inhibitor of one or more Matrix Metalloproteinases . This guide will outline a systematic approach to test this hypothesis and fully elucidate the compound's mechanism of action.

Proposed Mechanism of Action: Inhibition of Matrix Metalloproteinases

We hypothesize that 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid targets the active site of MMPs. The mechanism likely involves the coordination of the sulfonyl group and/or the carboxylic acid moiety with the catalytic zinc ion (Zn²⁺) in the MMP active site, thereby blocking substrate access and inhibiting enzymatic activity[5][9]. Different MMPs exhibit structural variations in their active site pockets, which could lead to selective inhibition by the compound. The pyrrolidine scaffold likely positions these key functional groups for optimal interaction within the enzyme's binding cleft.

The downstream cellular effects of this proposed mechanism would include the inhibition of ECM degradation, leading to reduced cell migration, invasion, and angiogenesis in relevant pathological models.

Caption: Proposed mechanism of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid as an MMP inhibitor.

A Framework for Elucidating the Mechanism of Action

We propose a three-phase research plan to systematically investigate the mechanism of action of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid.

Phase 1: In Vitro Target Identification and Validation

The primary objective of this phase is to determine if the compound directly interacts with and inhibits MMPs and to establish its potency and selectivity profile.

3.1.1. Broad-Spectrum MMP Inhibition Screening

-

Objective: To screen for inhibitory activity against a panel of key MMPs implicated in disease (e.g., MMP-1, MMP-2, MMP-9, MMP-13, MMP-14).

-

Methodology: Fluorogenic substrate-based assays are a high-throughput and sensitive method for this initial screen[10].

Experimental Protocol: FRET-Based MMP Inhibition Assay

-

Reagent Preparation:

-

Reconstitute recombinant human MMP enzymes (e.g., MMP-2, MMP-9) in assay buffer (typically Tris-buffered saline with CaCl₂, ZnCl₂, and Brij-35).

-

Prepare a stock solution of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid in DMSO. Serially dilute the compound in assay buffer to create a range of test concentrations (e.g., 1 nM to 100 µM).

-

Prepare a fluorogenic MMP substrate (e.g., a FRET peptide) in assay buffer.

-

Prepare a known broad-spectrum MMP inhibitor (e.g., GM6001 or Batimastat) as a positive control[11].

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the diluted compound or control.

-

Add 25 µL of the appropriate MMP enzyme solution to each well.

-

Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the MMP substrate solution.

-

Immediately begin monitoring fluorescence intensity (e.g., λex = 490 nm, λem = 520 nm) in a microplate reader at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

-

Normalize the data to the uninhibited control (100% activity) and the positive inhibitor control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each MMP.

-

3.1.2. Zymography for Gelatinase Specificity

-

Objective: To visually confirm the inhibition of gelatinases (MMP-2 and MMP-9), which are key drivers of cancer cell invasion.

-

Methodology: Gelatin zymography provides a qualitative and semi-quantitative assessment of enzyme activity[12].

Experimental Protocol: Gelatin Zymography

-

Sample Preparation:

-

Culture a high MMP-expressing cell line (e.g., HT1080 fibrosarcoma) and collect conditioned media.

-

Activate pro-MMPs in the conditioned media with APMA (p-aminophenylmercuric acetate)[13].

-

Incubate the activated media with varying concentrations of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid for 1 hour at 37°C.

-

-

Electrophoresis:

-

Run the samples on a non-reducing SDS-PAGE gel co-polymerized with gelatin (1 mg/mL).

-

-

Enzyme Renaturation and Development:

-

Wash the gel with a Triton X-100 solution to remove SDS and allow enzymes to renature.

-

Incubate the gel overnight at 37°C in a developing buffer (e.g., Tris-HCl, CaCl₂).

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands will decrease with increasing inhibitor concentration.

-

Data Summary Table for Phase 1

| Assay Type | Target MMPs | Endpoint | Expected Outcome |

| FRET-based Assay | MMP-1, -2, -9, -13, -14 | IC₅₀ (nM or µM) | Quantitative measure of potency and selectivity across the MMP panel. |

| Gelatin Zymography | MMP-2, MMP-9 | Band Intensity | Visual confirmation of dose-dependent inhibition of gelatinase activity. |

Phase 2: Cellular and Functional Characterization

This phase aims to determine if the compound's in vitro enzymatic inhibition translates to functional effects in a cellular context.

3.2.1. Cell Invasion and Migration Assays

-

Objective: To assess the compound's ability to inhibit cancer cell invasion and migration, key processes mediated by MMPs.

-

Methodology: Transwell assays (also known as Boyden chamber assays) are the gold standard for these assessments[14][15][16].

Caption: Workflow for Transwell cell migration and invasion assays.

Experimental Protocol: Transwell Invasion Assay

-

Preparation:

-

Thaw Matrigel (a basement membrane matrix) on ice and coat the porous membrane of the transwell inserts. Allow to solidify at 37°C[17].

-

Place the inserts into a 24-well plate. Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

-

Cell Seeding:

-

Harvest a highly invasive cancer cell line (e.g., MDA-MB-231).

-

Resuspend cells in serum-free media containing various concentrations of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid or a vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for invasion to occur (e.g., 24-48 hours).

-

-

Quantification:

-

After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom surface with methanol and stain with crystal violet.

-

Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

-

Phase 3: In Vivo Efficacy and Pharmacokinetic Profiling

This final phase evaluates the compound's therapeutic potential and its behavior in a living organism.

3.3.1. In Vivo Efficacy in a Tumor Metastasis Model

-

Objective: To determine if the compound can inhibit tumor growth and metastasis in an animal model.

-

Methodology: A xenograft or syngeneic mouse model of cancer is appropriate[18][19].

Experimental Protocol: Murine Metastasis Model

-

Model Establishment:

-

Inject highly metastatic cancer cells (e.g., B16F10 melanoma) intravenously or orthotopically into immunocompromised or syngeneic mice.

-

-

Treatment:

-

Once tumors are established or after cell injection, randomize mice into treatment groups.

-

Administer 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid (at various doses determined by preliminary toxicity studies) or a vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Monitoring and Endpoint Analysis:

-

Monitor primary tumor growth using calipers.

-

At the end of the study, euthanize the animals and harvest lungs and other relevant organs.

-

Count the number of metastatic nodules on the organ surfaces.

-

Confirm results with histological analysis.

-

3.3.2. Pharmacokinetic (PK) Profiling

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound[20].

-

Methodology: A standard PK study in rodents (e.g., rats) is required to determine key parameters[21].

Experimental Protocol: Rat Pharmacokinetic Study

-

Dosing:

-

Administer a single dose of the compound to cannulated rats, both intravenously (IV) and orally (PO), in separate groups.

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

Key Pharmacokinetic Parameters to Determine

| Parameter | Abbreviation | Description |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life | t₁/₂ | The time required for the drug concentration in the body to decrease by half. |

| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches systemic circulation. |

Conclusion and Future Directions

This guide presents a hypothesis-driven framework for the systematic elucidation of the mechanism of action of 4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid. By focusing on the plausible role of this compound as a Matrix Metalloproteinase inhibitor, researchers can employ the detailed protocols herein to progress from initial biochemical screening to in vivo validation. The data generated through this comprehensive plan will not only define the compound's molecular target and functional effects but also provide critical insights into its therapeutic potential and drug-like properties. Should the MMP inhibition hypothesis prove incorrect, the initial broad screening phase will still provide valuable data to inform alternative mechanistic investigations. The successful characterization of this molecule could pave the way for a new therapeutic agent in oncology or other MMP-driven pathologies.

References

-

Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. Current Medicinal Chemistry, 15(4), 374-385. ([Link])

-

Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. ([Link])

-

Ingenta Connect. (2008). Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. ([Link])

-

Omni Life Science. (n.d.). Cell Invasion & Migration Assays. ([Link])

-

Fingleton, B. (2017). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Oncology, 7, 183. ([Link])

-

Pijuan, J., G-Díaz, M., & L-Ortega, M. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. ([Link])

-

Zhang, Y., et al. (2015). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3469-3473. ([Link])

-

Kramer, N., et al. (2013). In vitro cell migration and invasion assays. Mutation Research/Reviews in Mutation Research, 752(1), 10-24. ([Link])

-

Patsnap. (2024). What are MMPs inhibitors and how do they work?. Patsnap Synapse. ([Link])

-

Wikipedia. (n.d.). Metalloprotease inhibitor. ([Link])

-

de Melo, E. B., & Ferreira, M. M. C. (2012). A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. International Journal of Molecular Sciences, 13(12), 16990-17011. ([Link])

-

Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Molecular Cancer Therapeutics, 17(6), 1147-1155. ([Link])

-

Patsnap. (2024). What are MMP1 inhibitors and how do they work?. Patsnap Synapse. ([Link])

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. ([Link])

-

ScienceOpen. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ([Link])

-

Anderson, C. J., et al. (2009). In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models. Nuclear Medicine and Biology, 36(8), 907-916. ([Link])

-

ResearchGate. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ([Link])

-

Provost, J. J. (2023). MMP9 Enzyme Assay Protocol. ([Link])

-

Cathcart, J., Pulkoski-Gross, A., & Cao, J. (2015). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Expert Opinion on Investigational Drugs, 24(3), 327-340. ([Link])

-

Taylor & Francis Online. (2007). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. ([Link])

-

Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix Metalloproteinase Inhibitors and Cancer: Trials and Tribulations. Science, 295(5564), 2387-2392. ([Link])

-

Overall, C. M., & Kleifeld, O. (2006). Tumour microenvironment - opinion: validating matrix metalloproteinases as drug targets and anti-targets for cancer therapy. Nature Reviews Cancer, 6(3), 227-239. ([Link])

-

MDPI. (2022). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. ([Link])

-

Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. ([Link])

-

Lee, J. H., et al. (2007). Biological phenotype determination with ex vivo model in gastric cancer for matrix-metalloproteinase inhibitor treatment. Clinical Cancer Research, 13(2 Pt 1), 449-456. ([Link])

-

MDPI. (2023). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. ([Link])

-

Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. ([Link])

-

Springer Nature Experiments. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. ([Link])

Sources

- 1. Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolid...: Ingenta Connect [ingentaconnect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MMPs inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Mechanisms to inhibit matrix metalloproteinase activity: where are we in the development of clinically relevant inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Biological phenotype determination with ex vivo model in gastric cancer for matrix-metalloproteinase inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 16. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 18. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 21. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 23. researchgate.net [researchgate.net]

The Synthesis and Serendipitous Discovery of Sulfonylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of sulfonylbenzoic acids. From an accidental discovery that revolutionized the food industry to their role as crucial intermediates in modern pharmaceuticals, this document offers a comprehensive overview for professionals in the chemical and biomedical sciences.

Part 1: A Sweet Accident: The Discovery of Saccharin and the Dawn of Sulfonylbenzoic Acids

The story of sulfonylbenzoic acids is inextricably linked with the discovery of the first commercially successful artificial sweetener, saccharin. In 1879, chemist Constantin Fahlberg, while working in the laboratory of Ira Remsen at Johns Hopkins University on coal tar derivatives, made a serendipitous observation.[1][2][3][4] After a long day in the lab, he noticed a profoundly sweet taste on his hand, which he traced back to the compound he had been working with: benzoic sulfimide, an oxidation product of o-toluenesulfonamide.[1][3] This compound, which Fahlberg named saccharin, was found to be hundreds of times sweeter than sucrose.[3][5]

Fahlberg, recognizing the immense commercial potential of his discovery, patented the production process and began manufacturing saccharin, leading to a strained relationship with Remsen who felt he deserved more credit for the discoveries made in his laboratory.[1][3][4][5] The initial synthesis of saccharin, the cyclic imide of o-sulfobenzoic acid, marked the beginning of significant interest in this class of compounds.

The popularization of saccharin was driven by historical events such as sugar shortages during World War I, which created a widespread demand for sugar substitutes.[1][2] Despite early controversies regarding its safety, saccharin's utility, particularly for diabetics and those seeking to reduce caloric intake, cemented its place in the market.[2][5]

Part 2: The Evolving Landscape of Synthesis: From Coal Tar to Modern Methodologies

The synthetic routes to sulfonylbenzoic acids and their derivatives have evolved significantly since the initial discoveries. Early methods relied on the oxidation of substituted toluenes, while later innovations introduced more efficient and versatile approaches.

The Classic Remsen-Fahlberg Synthesis

The original synthesis of saccharin by Remsen and Fahlberg began with toluene, a readily available coal tar derivative.[1] This multi-step process laid the groundwork for the industrial production of saccharin.

Experimental Protocol: Remsen-Fahlberg Synthesis of Saccharin

-

Sulfonation of Toluene: Toluene is treated with chlorosulfonic acid to yield a mixture of ortho- and para-toluenesulfonyl chloride. The ortho-isomer is the desired precursor for saccharin.

-

Separation of Isomers: The ortho- and para-isomers are separated. The para-isomer is often utilized in other chemical syntheses.

-

Amidation: The o-toluenesulfonyl chloride is reacted with ammonia to form o-toluenesulfonamide.

-

Oxidation: The methyl group of o-toluenesulfonamide is oxidized using a strong oxidizing agent, such as potassium permanganate, to form the carboxylic acid.

-

Cyclization: Upon heating, the resulting o-sulfamoylbenzoic acid cyclizes to form saccharin (benzoic sulfimide).

A simplified workflow of the Remsen-Fahlberg synthesis of saccharin.

The Maumee Chemical Company Process

In 1950, an improved synthesis was developed that started from methyl anthranilate.[1] This method offered an alternative pathway to saccharin, showcasing the growing sophistication in synthetic organic chemistry.

Experimental Protocol: Maumee Chemical Company Synthesis

-

Diazotization: Methyl anthranilate is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

-